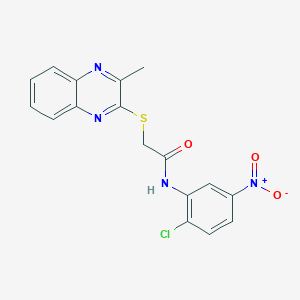
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, also known as CNA or Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CNA is a thiosemicarbazone derivative that has been shown to possess potent anti-tumor and anti-viral activities.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-viral activities by inhibiting the activity of ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of RR, leading to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to the death of these cells. This compound has also been found to inhibit the replication of the HCV and the dengue virus.
実験室実験の利点と制限
One of the main advantages of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is its potent anti-tumor and anti-viral activities. This compound has been found to be effective against a wide range of cancer cell lines and viruses. Another advantage of this compound is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its instability under certain conditions, which can lead to the formation of impurities.
将来の方向性
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its interactions with RR and other cellular targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to assess the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Finally, the potential of this compound as a therapeutic agent for cancer and viral infections should be further explored through preclinical and clinical studies.
合成法
The synthesis of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3-methylquinoxaline-2-thiol to produce the final product. The synthesis method of this compound has been optimized to improve its yield and purity. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent anti-tumor and anti-viral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus (HCV) and the dengue virus.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c1-10-17(21-14-5-3-2-4-13(14)19-10)26-9-16(23)20-15-8-11(22(24)25)6-7-12(15)18/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPUXWOGKLWZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

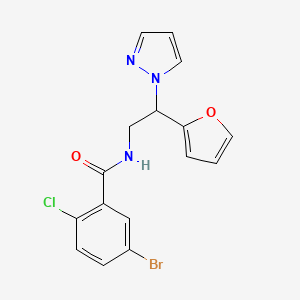
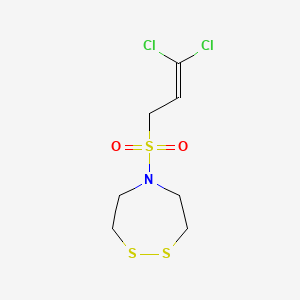

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2793128.png)
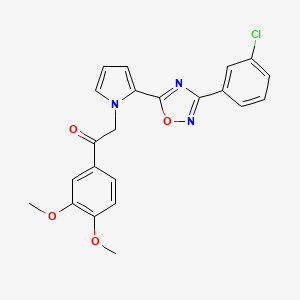



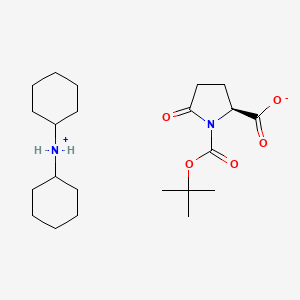
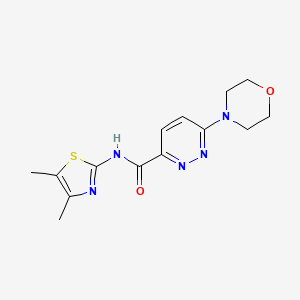
![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)
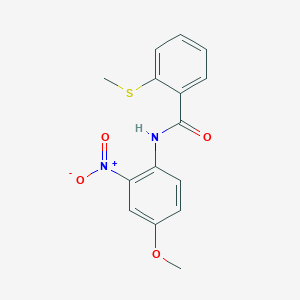
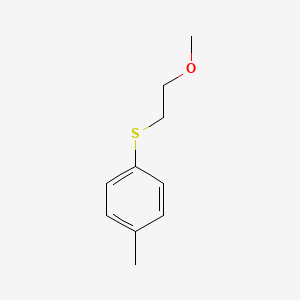
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)